Welcome to the BenchChem Online Store!
molecular formula C12H14O3 B3155149 Methyl [3-(2-oxopropyl)phenyl]acetate CAS No. 792917-99-8

Methyl [3-(2-oxopropyl)phenyl]acetate

Cat. No. B3155149
M. Wt: 206.24 g/mol
InChI Key: CCUFJSRTMDUHLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07351742B2

Procedure details

Tributyltin methoxide (28.3 ml, 98 mmol), methyl (3-bromophenyl)acetate (WO 95/27692, pg. 16, e.g. 5a) (15.0 g, 65.0 mmol), isopropenyl acetate (10.8 ml, 98.0 mmol), palladium(II)acetate (750 mg, 3.30 mmol) and tri-ortho-tolylphosphine (2.0 g, 6.5 mmol) were stirred together in toluene (75 ml) at 100° C. under nitrogen for 5 hours. After cooling the reaction was diluted with ethyl acetate (150 ml) and 4M aqueous potassium fluoride solution (90 ml) and stirred for 15 minutes. The mixture was filtered through Arbocel® and the organic phase separated and concentrated in vacuo. The residue was purified column chromatography on silica gel eluting with diethyl ether:pentane (0:100 to 25:75 and then changing to dichloromethane), to yield the title compound as a pale yellow oil, 12.6 g.
Quantity
28.3 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
750 mg
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O-].C([Sn+](CCCC)CCCC)CCC.Br[C:17]1[CH:18]=[C:19]([CH2:23][C:24]([O:26][CH3:27])=[O:25])[CH:20]=[CH:21][CH:22]=1.C([O:31][C:32]([CH3:34])=[CH2:33])(=O)C.C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C>C1(C)C=CC=CC=1.C(OCC)(=O)C.[F-].[K+].C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:27][O:26][C:24](=[O:25])[CH2:23][C:19]1[CH:20]=[CH:21][CH:22]=[C:17]([CH2:33][C:32](=[O:31])[CH3:34])[CH:18]=1 |f:0.1,7.8,9.10.11|

Inputs

Step One
Name
Quantity
28.3 mL
Type
reactant
Smiles
C[O-].C(CCC)[Sn+](CCCC)CCCC
Name
Quantity
15 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)CC(=O)OC
Name
Quantity
10.8 mL
Type
reactant
Smiles
C(C)(=O)OC(=C)C
Name
Quantity
2 g
Type
reactant
Smiles
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
Name
Quantity
75 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
750 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
90 mL
Type
solvent
Smiles
[F-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Arbocel®
CUSTOM
Type
CUSTOM
Details
the organic phase separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified column chromatography on silica gel eluting with diethyl ether:pentane (0:100 to 25:75

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC(CC1=CC(=CC=C1)CC(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.